molecular formula C18H18N2O4S B12741993 (2-(Phenylthio)phenyl)acetamidine maleate CAS No. 117596-36-8

(2-(Phenylthio)phenyl)acetamidine maleate

Cat. No.: B12741993
CAS No.: 117596-36-8
M. Wt: 358.4 g/mol
InChI Key: GXELJWIVEINJIV-WLHGVMLRSA-N
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Description

(2-(Phenylthio)phenyl)acetamidine maleate is a chemical compound with the molecular formula C18H18N2O4S and a molecular weight of 358.4115 g/mol . This compound is known for its unique structure, which includes a phenylthio group attached to a phenyl ring, and an acetamidine group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Phenylthio)phenyl)acetamidine maleate typically involves the reaction of ethyl(2-(phenylthio)phenyl)acetimidate hydrochloride with ammonia or corresponding amines . Another method involves heating (2-(phenylthio)phenyl)acetonitrile with 2-aminoethylammonium toluene-4-sulfonate . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Phenylthio)phenyl)acetamidine maleate can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

(2-(Phenylthio)phenyl)acetamidine maleate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (2-(Phenylthio)phenyl)acetamidine maleate involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The acetamidine group can also form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-(Phenylthio)phenyl)acetamidine maleate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a phenylthio group and an acetamidine group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

117596-36-8

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(2-phenylsulfanylphenyl)ethanimidamide

InChI

InChI=1S/C14H14N2S.C4H4O4/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12;5-3(6)1-2-4(7)8/h1-9H,10H2,(H3,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GXELJWIVEINJIV-WLHGVMLRSA-N

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2CC(=N)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2CC(=N)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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